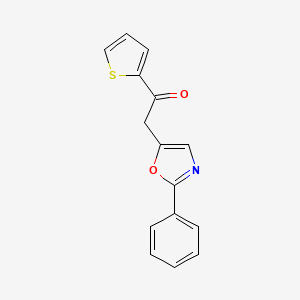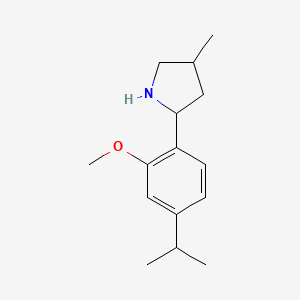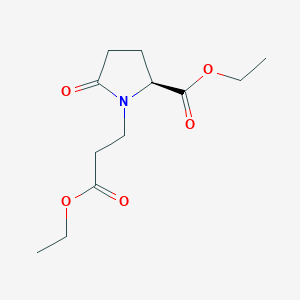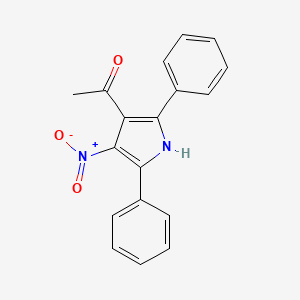
1-(4-Nitro-2,5-diphenyl-1H-pyrrol-3-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitro-2,5-diphenyl-1H-pyrrol-3-YL)ethanone is a synthetic organic compound characterized by a pyrrole ring substituted with nitro and phenyl groups
Métodos De Preparación
The synthesis of 1-(4-Nitro-2,5-diphenyl-1H-pyrrol-3-YL)ethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with acetophenone in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(4-Nitro-2,5-diphenyl-1H-pyrrol-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Condensation: The ethanone group can participate in aldol condensation reactions with aldehydes or ketones, forming larger, more complex molecules.
Common reagents used in these reactions include nitric acid, halogens, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Nitro-2,5-diphenyl-1H-pyrrol-3-YL)ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-(4-Nitro-2,5-diphenyl-1H-pyrrol-3-YL)ethanone involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, altering the compound’s electronic properties and enabling it to bind to specific active sites. The phenyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
1-(4-Nitro-2,5-diphenyl-1H-pyrrol-3-YL)ethanone can be compared with other pyrrole derivatives, such as:
1-(2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-YL)-2,2,2-trifluoroethanone: This compound has similar structural features but includes trifluoromethyl groups, which can significantly alter its chemical properties and reactivity.
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid hydrazide: This derivative has different substituents on the pyrrole ring, leading to variations in its biological activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
85814-62-6 |
|---|---|
Fórmula molecular |
C18H14N2O3 |
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
1-(4-nitro-2,5-diphenyl-1H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C18H14N2O3/c1-12(21)15-16(13-8-4-2-5-9-13)19-17(18(15)20(22)23)14-10-6-3-7-11-14/h2-11,19H,1H3 |
Clave InChI |
FXYSVSIDFQLDBI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(NC(=C1[N+](=O)[O-])C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


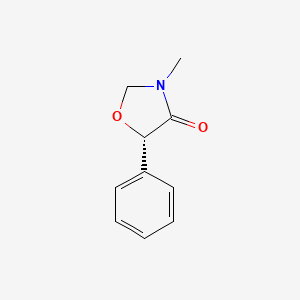

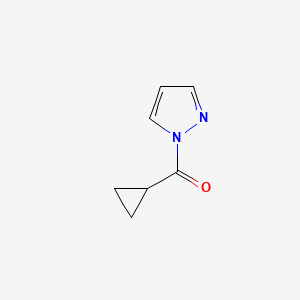
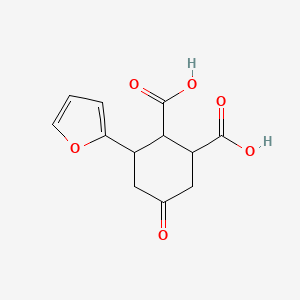
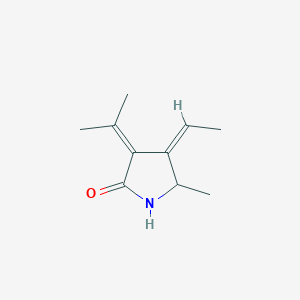
![[(5-Fluoro-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12893449.png)

![(1R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12893463.png)
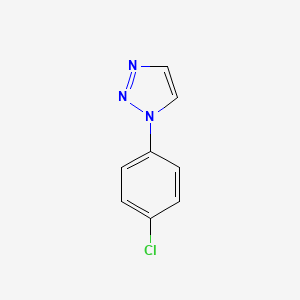
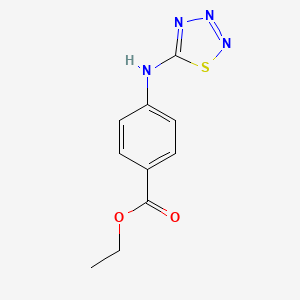
![2-Chloro-1-[(2S)-2-(2-methoxypropan-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12893472.png)
